molecular formula C9H10INO2 B14812708 3-Cyclopropoxy-2-iodo-4-methoxypyridine

3-Cyclopropoxy-2-iodo-4-methoxypyridine

Cat. No.: B14812708
M. Wt: 291.09 g/mol
InChI Key: AKKPDAKHNPVNFH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C9H10INO2 It is characterized by the presence of a pyridine ring substituted with cyclopropoxy, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-4-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method includes:

    Iodination: Starting with a pyridine derivative, an iodination reaction is carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Cyclopropoxylation: The iodinated pyridine is then subjected to a cyclopropoxylation reaction using cyclopropyl alcohol and a base such as potassium carbonate.

    Methoxylation: Finally, the compound undergoes methoxylation using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-4-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, cyano, or other substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or other oxidized products.

    Reduction: Formation of deiodinated pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-iodo-4-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxypyridine
  • 4-Cyclopropoxy-2-iodo-3-methoxypyridine
  • 2-Iodo-5-methoxypyridine

Uniqueness

3-Cyclopropoxy-2-iodo-4-methoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The cyclopropoxy group introduces ring strain, affecting the compound’s reactivity, while the methoxy and iodine groups influence its electronic characteristics and potential interactions with biological targets.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-4-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-7-4-5-11-9(10)8(7)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

AKKPDAKHNPVNFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)I)OC2CC2

Origin of Product

United States

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